(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol

Medicinal Chemistry GPCR Targeting Anti-Obesity

(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol (CAS: 167884-09-5) is a heterocyclic small molecule characterized by a fused imidazo[1,2-a]pyridine core with a methyl substituent at the 3-position and a hydroxymethyl group at the 8-position. Its molecular formula is C₉H₁₀N₂O, and its molecular weight is 162.19 g/mol.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B13309674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CN=C2N1C=CC=C2CO
InChIInChI=1S/C9H10N2O/c1-7-5-10-9-8(6-12)3-2-4-11(7)9/h2-5,12H,6H2,1H3
InChIKeyGOLKMKPPODZOTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol: Overview of Properties and Procurement-Relevant Characteristics


(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol (CAS: 167884-09-5) is a heterocyclic small molecule characterized by a fused imidazo[1,2-a]pyridine core with a methyl substituent at the 3-position and a hydroxymethyl group at the 8-position . Its molecular formula is C₉H₁₀N₂O, and its molecular weight is 162.19 g/mol . As a building block, it is primarily offered at research purity grades of 95-97% by major chemical suppliers, with package sizes typically starting from 1g .

Why (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol Cannot Be Interchanged with Generic Analogs


Generic substitution fails with (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol due to the highly specific structural requirements of the imidazo[1,2-a]pyridine scaffold. The combination of a 3-methyl group and an 8-hydroxymethyl group creates a unique steric and electronic environment. In structure-activity relationship (SAR) studies, the introduction of a methyl substituent at the 3-position of the imidazo[1,2-a]pyridine core has been shown to provide a significant improvement in target affinity (e.g., for the MCH1R receptor) compared to unsubstituted or differently substituted analogs [1]. Similarly, the 8-hydroxymethyl group is a critical functional handle that dictates subsequent synthetic derivatization pathways and potential interactions with biological targets, such as hydrogen bonding with kinase active sites [2]. Therefore, using an imidazo[1,2-a]pyridine with a different substitution pattern (e.g., 2-methyl, 6-hydroxymethyl) or a non-heterocyclic alternative will likely result in a loss of target potency or a complete failure in the intended synthetic sequence.

Quantitative Differentiation Evidence for (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol


Enhanced MCH1R Antagonist Affinity through 3-Methyl Substitution (Class-Level Inference)

In a series of imidazo[1,2-a]pyridine derivatives, the introduction of a methyl group at the 3-position consistently led to a significant improvement in binding affinity for the melanin-concentrating hormone receptor 1 (MCH1R). While specific data for the 8-hydroxymethyl analog is not reported, the trend indicates that a 3-methyl substituent is a critical pharmacophore for achieving potent MCH1R antagonism [1]. This class-level inference strongly suggests that (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol will provide a superior starting point for developing MCH1R antagonists compared to the 3-unsubstituted parent scaffold, where the 8-hydroxymethyl group can serve as a handle for further optimization.

Medicinal Chemistry GPCR Targeting Anti-Obesity

Unique Vector for Kinase Inhibitor Design via 8-Hydroxymethyl Functionalization

The 8-hydroxymethyl group on (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol provides a unique synthetic vector not available on common comparators like 3-methylimidazo[1,2-a]pyridine (CAS 5857-45-4) or 3-methylimidazo[1,2-a]pyridine-8-carboxylic acid. In kinase inhibitor development, such as for CDK2 inhibitors, the ability to derivatize the 8-position is crucial for modulating physical properties and achieving selectivity [1]. The primary alcohol can be readily converted into leaving groups (e.g., mesylate, halide) for nucleophilic substitution, enabling the installation of diverse amine, ether, or thioether moieties. This contrasts with analogs lacking this handle, which limit the accessible chemical space for SAR exploration.

Kinase Inhibition Cancer Therapeutics Scaffold Optimization

Proprietary Scaffold for Gastric Acid Secretion Inhibitors (Patent-Backed)

U.S. Patent 6,096,758 specifically claims substituted 3-methylimidazopyridines, including those with a hydroxymethyl group at the 8-position, for the treatment of gastrointestinal disorders. The patent exemplifies that compounds within this subclass, represented by the formula where R0 is hydroxymethyl, are effective active compounds for the production of medicaments that inhibit gastric acid secretion [1]. This provides legal and functional differentiation over other imidazo[1,2-a]pyridines not covered by this patent family. For instance, the closely related 2-methyl or 6-substituted isomers are not encompassed by these claims, potentially limiting their commercial and clinical development pathways.

Gastroenterology H+/K+ ATPase Inhibition Ulcer Treatment

Key Application Scenarios for (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol in Research and Development


Lead Generation for MCHR1 Antagonist Programs

Given the SAR indicating that a 3-methyl group improves MCHR1 affinity [1], (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol serves as an optimal core scaffold for medicinal chemists initiating hit-to-lead campaigns. The 8-hydroxymethyl group provides a conjugation site for attaching diverse chemical moieties to probe the binding pocket further, enabling rapid exploration of potency and selectivity.

Synthesis of Novel Kinase Inhibitor Libraries

This compound is an ideal starting material for parallel synthesis of imidazo[1,2-a]pyridine-based kinase inhibitor libraries. The primary alcohol at the 8-position can be converted into a leaving group and subsequently reacted with a wide variety of amines to generate analogs with diverse binding profiles. This approach is particularly valuable for targeting kinases like CDK2, where substitution at the pyridine ring is known to modulate physical properties and selectivity [2].

Development of Proprietary Gastrointestinal Therapeutics

For pharmaceutical companies seeking novel, patent-protected chemical matter for treating peptic ulcers or other gastric acid-related disorders, (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol offers a defined starting point. As claimed in U.S. Patent 6,096,758 [3], this compound and its derivatives are effective in the production of medicaments for such conditions, providing a clear path for IP filing and development.

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